4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid typically involves the reaction of 2,2-dimethylmorpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purities .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Nucleophilic substitution reactions where the Boc-protected amine can be further functionalized.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used under mild conditions to introduce different functional groups.
Major Products
The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in multi-step organic synthesis.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals where protection of functional groups is necessary during synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action for 4-(tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to release the free amine .
Comparison with Similar Compounds
Similar Compounds
4-(Tert-butoxycarbonyl)benzoic acid: Another compound featuring the Boc protecting group, used similarly in organic synthesis.
N-tert-butoxycarbonyl derivatives: A broad class of compounds where the Boc group is used to protect various functional groups.
Uniqueness
4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with a morpholine ring. This combination provides distinct reactivity and stability characteristics, making it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-7-17-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZYDQLMLYHLAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CCO1)C(=O)OC(C)(C)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.